molecular formula C6HClN4 B12907661 3-Chloropyrazine-2,5-dicarbonitrile CAS No. 918410-50-1

3-Chloropyrazine-2,5-dicarbonitrile

Cat. No.: B12907661
CAS No.: 918410-50-1
M. Wt: 164.55 g/mol
InChI Key: ALLUGGDOETVHSP-UHFFFAOYSA-N
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Description

3-Chloropyrazine-2,5-dicarbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C6HClN4. It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the 3-position and two cyano groups at the 2- and 5-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloropyrazine-2,5-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of 3-chloropyrazine with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a base like triethylamine to facilitate the formation of the dicarbonitrile product .

Another method involves the nucleophilic substitution of chlorine in this compound with various arylamines. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a suitable solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloropyrazine-2,5-dicarbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Cyclization: this compound can participate in cyclization reactions to form various heterocyclic compounds.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloropyrazine-2,5-dicarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The chlorine atom provides a balance between reactivity and stability, making it a versatile intermediate for various synthetic applications .

Properties

CAS No.

918410-50-1

Molecular Formula

C6HClN4

Molecular Weight

164.55 g/mol

IUPAC Name

3-chloropyrazine-2,5-dicarbonitrile

InChI

InChI=1S/C6HClN4/c7-6-5(2-9)10-3-4(1-8)11-6/h3H

InChI Key

ALLUGGDOETVHSP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)C#N)Cl)C#N

Origin of Product

United States

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